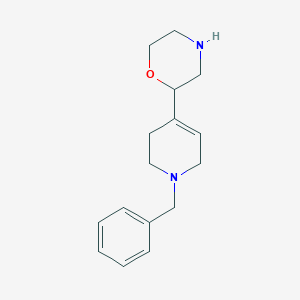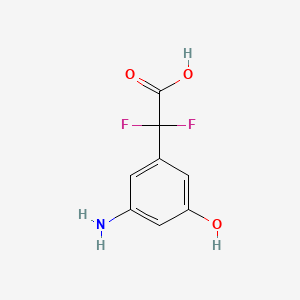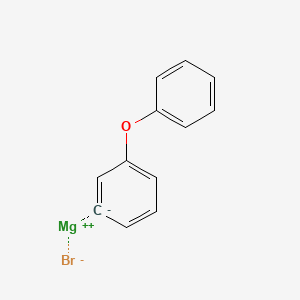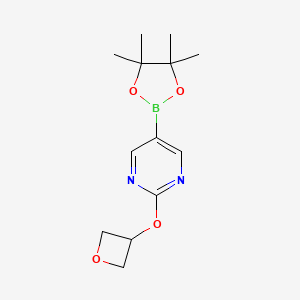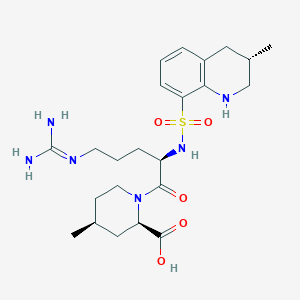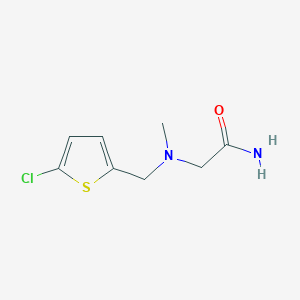
2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)acetamide is a chemical compound with the molecular formula C8H11ClN2OS. It is known for its unique structure, which includes a chlorothiophene ring, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)acetamide typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with methylamine, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes, including the use of large-scale reactors and purification systems to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)nicotinonitrile
- 2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)acetic acid hydrochloride
Uniqueness
2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C8H11ClN2OS |
|---|---|
Poids moléculaire |
218.70 g/mol |
Nom IUPAC |
2-[(5-chlorothiophen-2-yl)methyl-methylamino]acetamide |
InChI |
InChI=1S/C8H11ClN2OS/c1-11(5-8(10)12)4-6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H2,10,12) |
Clé InChI |
PMRWCSJZBBZPSO-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=C(S1)Cl)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



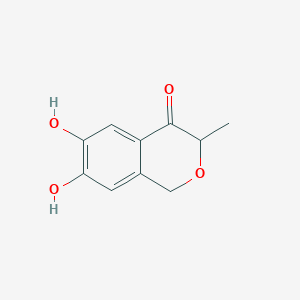
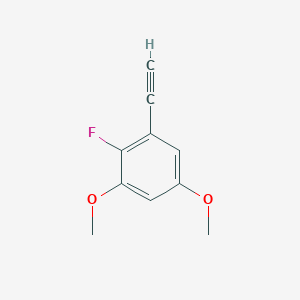
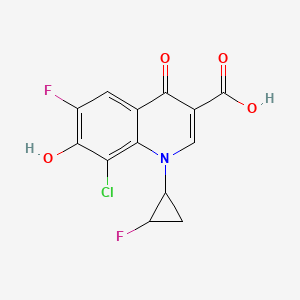

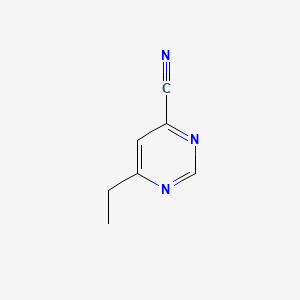

![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)
